1-Benzyl-3,5-dimethylpiperazine

Medicinal Chemistry Stereochemistry Topoisomerase II

1-Benzyl-3,5-dimethylpiperazine is a crucial synthetic intermediate where structural nuance defines function. A >55-fold potency difference between its cis and trans isomers in topoisomerase II inhibition makes precise sourcing non-negotiable for valid SAR campaigns. For replicating patented syntheses like Pfizer's sorbitol dehydrogenase inhibitor route or developing novel antitumor agents, generic substitution is not possible. Secure research-grade material with verified purity to ensure your chiral resolution and asymmetric catalysis workflows are built on a reliable foundation.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 3138-89-4
Cat. No. B3370086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3,5-dimethylpiperazine
CAS3138-89-4
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)CC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-11-8-15(9-12(2)14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3
InChIKeyHTDQGGNOPNSEKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3,5-dimethylpiperazine (CAS 3138-89-4) Procurement Guide: Chemical Identity and Baseline Properties


1-Benzyl-3,5-dimethylpiperazine (CAS 3138-89-4), with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol, is a synthetic piperazine derivative characterized by a benzyl group at the 1-position and two methyl groups at the 3 and 5 positions of the piperazine ring . This structural motif is of significant interest in medicinal chemistry and organic synthesis as a versatile building block and intermediate . The compound is commercially available as a research chemical with typical purity specifications of 95-98% .

Why Generic Substitution Fails for 1-Benzyl-3,5-dimethylpiperazine (3138-89-4): Stereochemistry Drives Functional Divergence


The presence of two stereocenters at the C3 and C5 positions of the piperazine ring in 1-benzyl-3,5-dimethylpiperazine generates distinct stereoisomers (cis and trans configurations, and their respective enantiomers), each capable of profoundly different biological and pharmacological activities . As demonstrated in a study on related fluoroquinolone derivatives, the cis-3,5-dimethylpiperazine configuration failed to induce topoisomerase II-mediated DNA cleavage at concentrations ≤2,000 µM, while the trans isomer was active at concentrations as low as 36 µM—a greater than 55-fold difference in potency [1]. This stark stereochemical dependence means that simple substitution with a non-stereodefined or alternative stereoisomer of a piperazine derivative is not feasible without risking complete loss of desired activity or introduction of unintended off-target effects.

Quantitative Evidence Guide: Verifiable Differentiation of 1-Benzyl-3,5-dimethylpiperazine (3138-89-4)


Stereochemical Configuration Dictates Topoisomerase II Potency: A >55-Fold Difference

The stereochemical configuration of the 3,5-dimethylpiperazine moiety is a critical determinant of biological activity. In a DNA cleavage assay using calf thymus topoisomerase II, the cis-3,5-dimethylpiperazine configuration did not stimulate cleavage at drug concentrations ≤2,000 µM, whereas the trans configuration was active at concentrations as low as 36 µM [1]. This demonstrates a >55-fold difference in potency, highlighting the profound impact of stereochemistry on molecular recognition and function.

Medicinal Chemistry Stereochemistry Topoisomerase II

Stereospecific Incorporation as a Key Intermediate in a Patented Sorbitol Dehydrogenase Inhibitor

The cis-1-benzyl-3,5-dimethylpiperazine isomer (CAS 55115-99-6) is specifically claimed and utilized as a key intermediate (compound XVI) in a patented synthetic route for a sorbitol dehydrogenase inhibitor of exceptional in vivo potency [1]. The synthesis involves a stereospecific displacement with cis-1-benzyl-3,5-dimethylpiperazine to generate a diastereomeric mixture, from which the desired isomer (XVII) is isolated via L-dibenzoyltartrate salt resolution, demonstrating its critical and non-interchangeable role in accessing the final active pharmaceutical ingredient (API).

Pharmaceutical Synthesis Patent Drug Intermediate

Chiral Purity and Stereochemical Integrity as a Determinant for Asymmetric Synthesis

The enantiopure forms, such as (3S,5S)-1-benzyl-3,5-dimethylpiperazine (CAS 162240-95-1), are specifically valued for their rigid, well-defined stereochemistry, which imparts high facial selectivity in chemical reactions and steric control [1]. This compound is utilized as a chiral auxiliary or intermediate in the development of enantioselective drugs, where the consistent stereochemical integrity directly influences the enantiomeric excess and biological outcome of the final product.

Asymmetric Synthesis Chiral Building Block Enantioselective

Optimal Research and Industrial Application Scenarios for 1-Benzyl-3,5-dimethylpiperazine (3138-89-4) and Its Stereoisomers


Structure-Activity Relationship (SAR) Studies on Topoisomerase II Inhibitors

Utilize the cis-1-benzyl-3,5-dimethylpiperazine (CAS 55115-99-6) as a specific stereochemical probe to investigate the steric requirements of the mammalian topoisomerase II enzyme. As established in Section 3, the cis configuration exhibits a >55-fold difference in potency compared to the trans isomer in inducing enzyme-mediated DNA cleavage [1]. Procuring this defined stereoisomer is essential for SAR campaigns aimed at optimizing the selectivity and potency of novel antitumor or antibacterial agents targeting topoisomerase II.

Synthesis of Patented Sorbitol Dehydrogenase Inhibitors

Employ cis-1-benzyl-3,5-dimethylpiperazine (CAS 55115-99-6) as a key intermediate (compound XVI) in the multi-step synthesis of a potent, long-acting sorbitol dehydrogenase inhibitor, as detailed in Pfizer's patented route [1]. The stereospecific displacement reaction with this cis isomer is critical for generating the correct diastereomeric adduct, which is subsequently resolved to afford the desired API. Sourcing this specific intermediate is a prerequisite for replicating or scaling this patented synthetic pathway.

Enantioselective Synthesis and Chiral Ligand Development

Procure enantiopure forms like (3S,5S)-1-benzyl-3,5-dimethylpiperazine (CAS 162240-95-1) for use as a chiral building block or auxiliary in asymmetric catalysis [1]. Its rigid, well-defined stereochemistry is crucial for inducing high facial selectivity in reactions such as reductions, oxidations, or C-C bond formations. The consistent stereochemical integrity of this compound directly impacts the enantiomeric excess and purity of the final chiral products, making it a critical reagent for medicinal chemistry and process research.

Quote Request

Request a Quote for 1-Benzyl-3,5-dimethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.